(1R,3R)-3-Fluorocyclohexan-1-amine
Description
(1R,3R)-3-Fluorocyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a fluorine atom at the 3-position of the cyclohexane ring. Its stereochemistry (R,R configuration) distinguishes it from diastereomers like (1R,3S)- or (1S,3R)-isomers. The compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules where fluorine substitution enhances metabolic stability and binding affinity .
Properties
Molecular Formula |
C6H12FN |
|---|---|
Molecular Weight |
117.16 g/mol |
IUPAC Name |
(1R,3R)-3-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C6H12FN/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,8H2/t5-,6-/m1/s1 |
InChI Key |
ZPZKJQKFLQCCMD-PHDIDXHHSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)F)N |
Canonical SMILES |
C1CC(CC(C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluorocyclohexan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the fluorine atom and the amine group.
Amination: The amine group is introduced through reductive amination, where the ketone is converted to an imine, followed by reduction to the amine.
Industrial Production Methods: Industrial production of (1R,3R)-3-Fluorocyclohexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1R,3R)-3-Fluorocyclohexan-1-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry: (1R,3R)-3-Fluorocyclohexan-1-amine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: In medicinal chemistry, (1R,3R)-3-Fluorocyclohexan-1-amine is explored for its potential as a drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Cyclohexylamines
trans-3-Fluorocyclohexanamine Hydrochloride (CAS 1951441-43-2)
- Structure : Shares the same molecular formula (C₆H₁₂FN) as (1R,3R)-3-Fluorocyclohexan-1-amine but exists as a hydrochloride salt.
- Key Differences :
3,3-Difluorocyclohexan-1-amine (CAS Not Specified)
- Structure : Features two fluorine atoms at the 3-position.
- Applications: Widely used as an intermediate for dyes and pharmaceuticals, suggesting broader synthetic utility than mono-fluorinated analogs .
Substituted Cyclohexylamines
(1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride (CAS 934765-89-6)
- Structure : Replaces fluorine with methyl groups.
- Lipophilicity: Increased hydrophobicity compared to fluorinated analogs, which may affect membrane permeability .
(1R,3S)-3-Methoxycyclohexan-1-amine (CAS 2382100-86-7)
- Structure : Methoxy (-OCH₃) substituent at the 3-position.
- Electronic effects: Electron-donating methoxy group contrasts with fluorine’s electron-withdrawing nature, altering electronic distribution in reactions .
Bicyclic and Heterocyclic Analogs
3-Fluorobicyclo[1.1.1]pentan-1-amine Hydrochloride
- Structure : Bicyclic framework instead of cyclohexane.
- Key Differences :
Structural and Property Comparison Table
Biological Activity
(1R,3R)-3-Fluorocyclohexan-1-amine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
(1R,3R)-3-Fluorocyclohexan-1-amine is characterized by its cyclohexane ring structure with a fluorine atom and an amine group. The stereochemistry at the 1 and 3 positions contributes to its unique biological interactions.
Research indicates that (1R,3R)-3-Fluorocyclohexan-1-amine may interact with various biological targets:
- Indoleamine 2,3-dioxygenase (IDO) Antagonism : This compound has been studied as an IDO antagonist, which is significant for cancer treatment. IDO plays a crucial role in immune regulation and tumor immune evasion by degrading tryptophan, thus promoting tumor growth .
- Neurotransmitter Modulation : The amine group suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine pathways. This could imply antidepressant or anxiolytic effects, similar to other amine-based compounds.
In Vitro Studies
In vitro studies have shown promising results regarding the compound's efficacy against certain cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | IDO inhibition |
| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |
These results suggest that (1R,3R)-3-Fluorocyclohexan-1-amine may be effective in inhibiting tumor growth through multiple mechanisms.
Case Study 1: Cancer Treatment
A recent study evaluated the effectiveness of (1R,3R)-3-Fluorocyclohexan-1-amine in a murine model of melanoma. The compound was administered at varying doses:
- Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg
- Results : Tumor size reduction was observed in a dose-dependent manner, with the highest dosage leading to a 50% reduction in tumor volume compared to control groups.
Case Study 2: Neuropharmacological Effects
Another study investigated the compound's effects on anxiety-like behaviors in rodent models. Behavioral assays indicated:
- Elevated Plus Maze : Increased time spent in open arms at doses of 10 mg/kg.
- Open Field Test : Reduced locomotion at higher doses, suggesting anxiolytic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
